Phenylphosphonic dichloride

Description

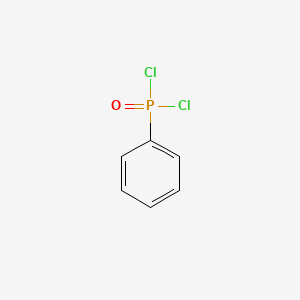

Structure

3D Structure

Properties

IUPAC Name |

dichlorophosphorylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2OP/c7-10(8,9)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDMRHDXAQZJAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2PO, C6H5Cl2OP | |

| Record name | BENZENE PHOSPHORUS OXYDICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21446 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044732 | |

| Record name | Phenylphosphonic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzene phosphorus oxydichloride appears as a colorless reactive liquid. Severely irritates skin, eyes, and mucous membranes., Liquid, Colorless to yellow liquid; [Alfa Aesar MSDS] | |

| Record name | BENZENE PHOSPHORUS OXYDICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21446 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphonic dichloride, P-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylphosphonic dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

824-72-6 | |

| Record name | BENZENE PHOSPHORUS OXYDICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21446 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenylphosphonic dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=824-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylphosphonic dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylphosphonic dichloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic dichloride, P-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylphosphonic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylphosphonic dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLPHOSPHONIC DICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J162866K95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Phenylphosphonic Dichloride

Executive Summary: The Dual Nature of a Key Synthetic Intermediate

Phenylphosphonic dichloride (C₆H₅POCl₂), also known as benzenephosphonyl chloride, is a highly reactive organophosphorus compound that serves as a critical building block in modern organic synthesis.[1][2] At room temperature, it exists as a colorless to pale yellow liquid characterized by a sharp, pungent odor.[1] Its utility stems from the two highly labile chlorine atoms attached to the phosphorus center, making it an excellent electrophile for a wide range of nucleophilic substitution reactions. This reactivity, however, also dictates its primary hazard profile; it reacts violently with water and nucleophiles, necessitating stringent handling protocols.[3][4] This guide provides a comprehensive overview of its physical and chemical properties, core reactivity, synthetic applications, and field-proven protocols for its safe and effective use. It is designed to equip researchers with the technical accuracy and practical insights required to leverage this versatile reagent in pharmaceutical, agrochemical, and materials science applications.[1][5]

Core Physicochemical Properties

A thorough understanding of a reagent's physical properties is fundamental to its safe handling and application in experimental design. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 824-72-6 | [2][6] |

| Molecular Formula | C₆H₅Cl₂OP | [2][6] |

| Molecular Weight | 194.98 g/mol | [2][6] |

| Appearance | Colorless to pale yellow liquid | [1][7] |

| Melting Point | 3 °C (lit.) | [2][8] |

| Boiling Point | 258 °C (lit.) | [2][7] |

| Density | 1.375 g/mL at 25 °C (lit.) | [2][8] |

| Refractive Index (n²⁰/D) | 1.559 (lit.) | [2] |

| Solubility | Miscible with benzene, chloroform, CCl₄, DMSO | [2][7] |

| Water Solubility | Reacts violently | [2][3] |

| Sensitivity | Highly moisture sensitive | [1][2] |

Synthesis and Manufacturing Insights

The industrial synthesis of this compound is primarily achieved through a Friedel-Crafts-type reaction between benzene and phosphorus trichloride (PCl₃), catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[5]

Causality in Synthesis: The reaction proceeds via electrophilic attack on the benzene ring. The AlCl₃ catalyst enhances the electrophilicity of PCl₃, facilitating the formation of the C-P bond. A significant challenge in this process is that the product, this compound, forms a stable complex with AlCl₃, which must be broken to isolate the final product.[5] This decomplexing step often involves adding reagents like pyridine or phosphorus oxychloride, which complicates purification and generates substantial waste.[5]

More contemporary, environmentally conscious methods have been developed using recyclable Lewis acidic ionic liquids as catalysts.[5] This approach mitigates the formation of stable complexes, allowing for direct separation of the product layer and recycling of the catalyst, thereby improving the process's green chemistry profile.[5]

Caption: High-level workflow for the synthesis of this compound.

Core Reactivity: A Study in Electrophilicity

The synthetic utility of this compound is dictated by the phosphorus(V) center, which is highly electrophilic due to the electron-withdrawing effects of the phosphoryl oxygen and the two chlorine atoms. This makes it susceptible to attack by a wide variety of nucleophiles.

Hydrolysis: The Primary Reactivity Profile

This compound is extremely sensitive to moisture and reacts readily and violently with water.[1][3] This is its most significant reactivity characteristic and a critical safety consideration.

Mechanistic Insight: The reaction is a vigorous, exothermic nucleophilic substitution where water molecules attack the electrophilic phosphorus center, leading to the sequential displacement of the two chloride ions as hydrogen chloride (HCl). The final product is phenylphosphonic acid.

Reaction: C₆H₅POCl₂ + 2 H₂O → C₆H₅PO(OH)₂ + 2 HCl(g)

The release of corrosive hydrogen chloride gas is a major hazard associated with this reaction.[1] Therefore, all manipulations must be performed under strictly anhydrous conditions. Even exposure to atmospheric moisture can lead to gradual degradation of the reagent, forming phenylphosphonic acid and HCl, which can pressurize the storage vessel.[4][9]

Caption: Simplified reaction pathway for the hydrolysis of this compound.

Alcoholysis: Gateway to Phosphonate Esters

The reaction of this compound with alcohols (alcoholysis) is a cornerstone of its synthetic application, yielding valuable phenylphosphonate esters. These esters are pivotal intermediates in drug discovery and agrochemical development.[1][10]

Controlling the Outcome: The stoichiometry of the reaction determines the product. The use of one equivalent of an alcohol can lead to the monoester, phenylphosphonochloridic acid ester, while two equivalents (or an excess) of alcohol will produce the diester.

Reaction (Diester Formation): C₆H₅POCl₂ + 2 R-OH → C₆H₅PO(OR)₂ + 2 HCl

Experimental Causality: This reaction generates HCl as a byproduct. To prevent unwanted side reactions and drive the equilibrium towards the product, a tertiary amine base, such as triethylamine (Et₃N) or pyridine, is almost always included as an acid scavenger. The base reacts with HCl to form a stable ammonium salt (e.g., triethylammonium chloride), which is often insoluble in the reaction solvent and can be easily removed by filtration.

Amination: Synthesis of Phosphonamidates

Reacting this compound with primary or secondary amines provides access to phenylphosphonic diamides or amidochlorides. This reaction is analogous to alcoholysis.

Stoichiometric Considerations: A key difference from alcoholysis is that two equivalents of the amine are required for each chloride substitution. One equivalent acts as the nucleophile, while the second acts as a base to neutralize the liberated HCl.

Reaction (Diamide Formation): C₆H₅POCl₂ + 4 R₂NH → C₆H₅PO(NR₂)₂ + 2 [R₂NH₂]⁺Cl⁻

Key Applications in Synthetic Chemistry

The reactivity profile of this compound makes it a versatile tool for chemists.

-

Flame Retardants: It is a precursor for synthesizing various organophosphorus flame retardants.

-

Pharmaceutical Intermediates: The phosphonate esters derived from this reagent are crucial components in the synthesis of various active pharmaceutical ingredients.[1]

-

Chlorinating Agent: It can act as a specialized chlorinating agent, for example, in the conversion of certain heterocycles like thienopyrimidinediones into their dichloro-derivatives.[2]

-

Ligand Synthesis: It is used in the preparation of phosphine-containing ligands that are employed in various metal-catalyzed cross-coupling reactions.

Safety and Handling: A Self-Validating Protocol

The high reactivity of this compound mandates a rigorous and self-validating approach to safety. Every step must be planned with the inherent hazards in mind.

Core Hazards:

-

Corrosivity: Causes severe skin burns and serious eye damage, potentially leading to blindness.[3][6] Contact with moist skin can result in chemical burns.[3]

-

Water Reactivity: Reacts violently with water, releasing heat and toxic, corrosive hydrogen chloride gas.[3][4] The container may rupture if contaminated with water.[4]

-

Toxicity: Harmful if swallowed or inhaled.[6] Inhalation can cause irritation of the respiratory tract, and severe exposure may lead to pulmonary edema.[4]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical splash goggles in combination with a full-face shield is mandatory.

-

Skin Protection: Wear a chemically resistant lab coat and heavy-duty gloves (e.g., butyl rubber or Viton™). Double-gloving is recommended.

-

Respiratory Protection: All work must be conducted inside a certified chemical fume hood. For emergencies or large-scale transfers, a self-contained breathing apparatus (SCBA) may be necessary.[6]

Handling and Storage:

-

Inert Atmosphere: Handle and store under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents.[4][11] The storage container must be specifically designed for corrosive materials.

-

Spill Management: In case of a spill, do NOT use water. Evacuate the area. Absorb the spill with a dry, non-combustible material such as sand or dry earth and transfer it to a sealed container for hazardous waste disposal.[6]

Experimental Protocol: Synthesis of Diethyl Phenylphosphonate

This protocol details a representative alcoholysis reaction. The causality behind each step is explained to ensure a self-validating and safe workflow.

Objective: To synthesize diethyl phenylphosphonate from this compound and ethanol.

Materials:

-

This compound (1 equiv.)

-

Anhydrous Ethanol (2.2 equiv.)

-

Anhydrous Triethylamine (Et₃N) (2.2 equiv.)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet/outlet.

Methodology:

-

System Preparation (The "Why"): Assemble the glassware and flame-dry it under vacuum, then backfill with dry nitrogen. This is a critical step to remove all adsorbed moisture from the glass surfaces, preventing premature hydrolysis of the starting material.

-

Reagent Charging (The "Why"): To the flask, add anhydrous DCM and this compound via syringe under a positive pressure of nitrogen. In a separate flask, prepare a solution of anhydrous ethanol and anhydrous triethylamine in DCM.

-

Controlled Addition (The "Why"): Cool the flask containing this compound to 0 °C using an ice bath. The reaction is exothermic, and cooling prevents a dangerous temperature spike and potential side reactions.

-

Reaction Execution (The "Why"): Add the ethanol/triethylamine solution dropwise from the dropping funnel to the stirred solution of this compound over 30-60 minutes. The slow addition maintains temperature control. A white precipitate of triethylammonium chloride ([Et₃NH]⁺Cl⁻) will form as the reaction proceeds. The triethylamine is essential to neutralize the HCl byproduct, driving the reaction to completion.

-

Reaction Completion (The "Why"): After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion.

-

Workup - Part 1: Quenching & Filtration (The "Why"): Slowly add a small amount of water or saturated NaHCO₃ solution to quench any unreacted starting material (this must be done cautiously in the fume hood). Filter the mixture under vacuum to remove the triethylammonium chloride precipitate.

-

Workup - Part 2: Extraction (The "Why"): Transfer the filtrate to a separatory funnel. Wash sequentially with dilute HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove acidic impurities), and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification (The "Why"): Filter off the drying agent and remove the solvent (DCM) using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield pure diethyl phenylphosphonate.

Caption: Experimental workflow for the synthesis of diethyl phenylphosphonate.

References

-

Ottokemi. This compound, technical grade, 90% 824-72-6. [Link]

-

PubChem - NIH. Phenyl phosphorus dichloride | C6H5PCl2 | CID 12573. [Link]

-

ChemBK. This compound. [Link]

-

CAS Common Chemistry. This compound. [Link]

-

Chemistry LibreTexts. Reactions of Phenylamine as a Primary Amine. [Link]

- Google Patents. CN102276647A - Preparation and synthesis method of phenyl phosphonic acid.

-

Wikipedia. Dichlorophenylphosphine. [Link]

-

PubChem - NIH. This compound | C6H5Cl2PO | CID 69990. [Link]

- Google Patents. CN101671366A - Environmentally-friendly synthesis method for this compound.

-

ResearchGate. Synthesis of phosphonates from phenylphosphonic acid and its monoesters. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound | 824-72-6 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. BENZENE PHOSPHORUS DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. CN101671366A - Environmentally-friendly synthesis method for this compound - Google Patents [patents.google.com]

- 6. This compound | C6H5Cl2PO | CID 69990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. This compound, technical grade, 90% 824-72-6 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 9. CN102276647A - Preparation and synthesis method of phenyl phosphonic acid - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Phenyl phosphorus dichloride | C6H5PCl2 | CID 12573 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Phenylphosphonic Dichloride Molecular Structure & Geometry

This guide details the molecular structure, geometry, and spectroscopic characterization of Phenylphosphonic dichloride (

Executive Summary

This compound (CAS: 824-72-6), also known as phenylphosphonyl dichloride, is a hypervalent phosphorus(V) electrophile. It serves as a linchpin in the synthesis of phosphonates and phosphonamides—motifs increasingly prevalent in antiviral prodrugs (e.g., ProTide technology) and flame-retardant materials.

This guide provides a structural analysis grounded in crystallographic and spectroscopic data, establishing a self-validating protocol for its identification and use in high-stakes synthesis.

Molecular Geometry and Electronic Structure

Coordination Environment

The central phosphorus atom in this compound exists in a distorted tetrahedral geometry.[1] Unlike trivalent phosphines (

-

Hybridization: The phosphorus atom is best described as

hybridized.[1] The -

Symmetry: The molecule belongs to the

point group (assuming the phenyl ring is coplanar with the

Structural Parameters (Experimental & Calculated)

The following parameters are derived from X-ray diffraction studies of analogous phosphonic dichlorides and computational models (DFT/B3LYP).

| Parameter | Value (Approx.) | Description |

| Bond Length ( | 1.45 – 1.47 Å | Short, strong double bond character. |

| Bond Length ( | 2.02 – 2.05 Å | Labile bond, susceptible to nucleophilic attack. |

| Bond Length ( | 1.78 – 1.80 Å | Single bond connecting the aromatic ring. |

| Angle ( | 100° – 102° | Compressed < 109.5° due to repulsion from the |

| Angle ( | 114° – 116° | Expanded > 109.5° due to steric/electronic repulsion. |

| Angle ( | 115° – 117° | Expanded angle. |

Visualization of Geometry

The following diagram illustrates the connectivity and steric environment. The large

Caption: Distorted tetrahedral geometry of this compound showing bond vectors.

Spectroscopic Characterization (Self-Validating Protocol)

To ensure scientific integrity, researchers must validate the identity and purity of

NMR Spectroscopy

Unlike proton NMR, phosphorus NMR is decoupled and typically shows a single singlet for pure compounds.

-

Chemical Shift (

): +34.0 to +36.0 ppm (referenced to 85% -

Solvent Effects: Shifts may vary slightly (

ppm) in -

Impurity Markers:

-

+161 ppm: Unreacted Dichlorophenylphosphine (

- +12 to +20 ppm: Hydrolysis products (Phenylphosphonic acid species).[1]

-

+161 ppm: Unreacted Dichlorophenylphosphine (

Infrared (IR) Spectroscopy

Key vibrational modes confirm the presence of the phosphoryl group and P-Cl bonds.

-

: 1250 – 1290

-

: 530 – 580

-

: 1440

Synthesis and Reactivity Pathways[2][3]

Synthesis Mechanism

The industrial and laboratory standard involves the oxidative chlorination of dichlorophenylphosphine.[1] This route is preferred over direct phosphorylation of benzene due to higher selectivity.[1]

Protocol Summary:

-

Precursor: Dichlorophenylphosphine (

).[1][2] -

Oxidant: Sulfuryl chloride (

) or Chlorine gas ( -

Reaction:

.

Reactivity Profile

is a "hard" electrophile. The chloride leaving groups are activated by the electron-withdrawing phosphoryl oxygen, making the phosphorus highly susceptible to nucleophilic attack by alcohols (forming phosphonates) and amines (forming phosphonamides).

Caption: Divergent synthesis pathways from this compound.

Safety and Handling

-

Corrosivity: Hydrolyzes rapidly in moist air to release HCl gas and phenylphosphonic acid.[1] Causes severe skin and eye burns.[1]

-

Storage: Must be stored under inert atmosphere (Argon/Nitrogen) in a desiccator.

-

Neutralization: Spills should be treated with weak base (sodium bicarbonate) and absorbed with inert material.[1]

References

-

Sigma-Aldrich. this compound Product Specification & NMR Data. Retrieved from .

-

National Institute of Standards and Technology (NIST). Phosphonic dichloride, phenyl- IR Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from .

-

Quin, L. D. A Guide to Organophosphorus Chemistry. Wiley-Interscience, 2000.[1] (Standard text for

NMR shifts). -

Corbridge, D. E. C. Phosphorus: An Outline of its Chemistry, Biochemistry and Technology. Elsevier, 2013.[1] (Structural parameters of P=O bonds).

-

ChemicalBook. this compound Properties and Synthesis. Retrieved from .

Sources

Methodological & Application

Application Note: Precision Synthesis of Phosphonates via Phenylphosphonic Dichloride (PPD)

[1]

Abstract & Introduction

Phenylphosphonic dichloride (PPD, PhPOCl

This guide provides a rigorous technical framework for the synthesis of symmetric and asymmetric phosphonates and phosphonamides. It moves beyond generic textbook descriptions to address the practical challenges of moisture sensitivity, stoichiometric control, and purification strategies essential for high-purity isolation.[1]

Chemical Profile & Handling

PPD is a moisture-sensitive, corrosive liquid.[1] Successful synthesis requires strict adherence to anhydrous techniques.

| Property | Value | Operational Note |

| CAS Number | 824-72-6 | |

| Molecular Weight | 194.98 g/mol | |

| Physical State | Colorless Liquid | Melts at 3°C; often supercools.[1] |

| Density | 1.375 g/mL | Viscous; use positive displacement pipettes. |

| Boiling Point | 258°C | High boiling point makes distillation difficult; column chromatography preferred for derivatives. |

| Solubility | DCM, THF, Toluene | Reacts violently with water/protic solvents.[1] |

Safety Warning: PPD reacts violently with water to generate HCl gas and phenylphosphonic acid. All reactions must be conducted under an inert atmosphere (

or Ar) in a fume hood.

Mechanism of Action

The conversion of PPD to phosphonates proceeds via a Nucleophilic Substitution at Phosphorus (

Figure 1: Mechanistic Pathway

Caption: Stepwise nucleophilic substitution at the P(V) center. Base scavenging is critical for reaction completion.

Experimental Protocols

Protocol A: Synthesis of Symmetric Diphenyl Phenylphosphonate

Application: Standard protocol for creating symmetric diesters. Target: Conversion of Cl-P(=O)-Cl to RO-P(=O)-OR.

Reagents:

-

This compound (1.0 eq)[1]

-

Phenol or Aliphatic Alcohol (2.2 eq)[1]

-

Triethylamine (TEA) (2.5 eq)[1]

-

Anhydrous Dichloromethane (DCM) (

)ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

DMAP (5 mol%) - Optional catalyst for sterically hindered alcohols.[1]

Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with

. -

Solvation: Charge the flask with the Alcohol (2.2 eq), TEA (2.5 eq), and DMAP (if using) in anhydrous DCM. Cool the mixture to

in an ice bath. -

Addition: Dissolve PPD (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction flask over 30 minutes.

-

Expert Insight: The reaction is highly exothermic. Rapid addition can cause solvent boiling and the formation of P-O-P anhydride impurities [1].

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.

-

Monitoring: Check reaction progress via TLC or

NMR (See Section 5). -

Workup:

-

Dilute with DCM.[2]

-

Wash sequentially with

(to remove excess TEA), saturatedngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallization (for solids) or Flash Column Chromatography (Hexanes/Ethyl Acetate).

Protocol B: Synthesis of Mixed Phosphonates (Sequential Addition)

Application: Creating chiral centers at phosphorus or linking two different pharmacophores. Challenge: Preventing double substitution during the first addition.

Procedure:

-

Cooling is Critical: Cool the solution of PPD (1.0 eq) in DCM to

(Dry ice/acetone). -

First Addition: Add a mixture of Nucleophile A (0.95 eq) and TEA (1.0 eq) dropwise over 1 hour.

-

Note: Using a slight deficit of the first nucleophile ensures no diester is formed yet.

-

-

Activation: Allow the mixture to warm to

and stir for 1 hour. Confirm formation of the monochloridate intermediate via NMR (Shift ~25-28 ppm). -

Second Addition: Add Nucleophile B (1.2 eq) and TEA (1.5 eq).

-

Completion: Warm to RT and stir overnight.

Protocol C: Synthesis of Phenylphosphonamides

Application: Synthesis of bioisosteres for peptides. Reagents: Primary or Secondary Amine (2.2 eq), TEA (2.5 eq), PPD (1.0 eq).[1]

Procedure:

-

Dissolve PPD in anhydrous THF (DCM is acceptable, but THF often solubilizes the amine better). Cool to

. -

Add the Amine/TEA mixture slowly.

-

Filter off the ammonium salt precipitate before aqueous workup to simplify purification.

Analytical Validation ( NMR)

Standard Parameters:

-

Solvent:

-

Standard:

(0 ppm)ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Decoupling: Proton-decoupled (

)[3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

| Species | Chemical Shift ( | Signal Characteristics |

| This compound (Starting Material) | +34.0 to +34.5 | Singlet (Downfield) |

| Monochloridate Intermediate | +24.0 to +29.0 | Singlet (Transient) |

| Phenylphosphonic Acid (Hydrolysis Impurity) | +12.0 to +17.0 | Broad Singlet (pH dependent) |

| Dialkyl Phenylphosphonate (Product) | +10.0 to +22.0 | Singlet (Upfield) |

| Phenylphosphonamide | +10.0 to +20.0 | Singlet (Often slightly broader) |

ngcontent-ng-c1989010908="" class="ng-star-inserted">Interpretation: As chlorine atoms are replaced by oxygen or nitrogen, the chemical shift generally moves upfield (lower ppm) due to increased shielding [2][3].

Workflow Visualization

Figure 2: Experimental Workflow & Decision Tree

Caption: Decision tree for selecting the correct synthesis pathway and ensuring reagent quality.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| New peak at ~15 ppm (Broad) | Hydrolysis of PPD to Phenylphosphonic acid.[1] | Solvent was not dry.[2][4][5][6][7] Ensure anhydrous DCM/THF and keep under |

| Incomplete Reaction | Steric hindrance of the alcohol. | Add 5-10 mol% DMAP as a nucleophilic catalyst. Heat to reflux ( |

| Precipitate in reaction | Formation of Triethylamine Hydrochloride. | This is normal. Ensure efficient stirring. Filter before workup if the precipitate is heavy. |

| Oily/Viscous Product | Residual solvent or impurities. | Phosphonates are often oils. Dry under high vacuum ( |

References

-

Sigma-Aldrich. (2025). This compound: Product Specification and Safety Data Sheet.[4] Retrieved from [1]

-

Keglevich, G., et al. (2019).[1] Synthesis of phosphonates from phenylphosphonic acid and its monoesters.[8] ResearchGate. Retrieved from

-

Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR. Retrieved from

-

National Institutes of Health (NIH). (2024). This compound - PubChem Compound Summary. Retrieved from [1]

-

GuideChem. (n.d.). This compound Properties and Safety.[9][4] Retrieved from

Sources

- 1. CN102276647A - Preparation and synthesis method of phenyl phosphonic acid - Google Patents [patents.google.com]

- 2. scholars.direct [scholars.direct]

- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 4. Dichlorophenylphosphine - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. guidechem.com [guidechem.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C6H5Cl2PO | CID 69990 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthesis of Phenylphosphonates: A Detailed Guide to the Reaction of Phenylphosphonic Dichloride with Primary and Secondary Alcohols

For Researchers, Scientists, and Drug Development Professionals

This application note serves as a comprehensive technical guide to the reaction of phenylphosphonic dichloride with primary and secondary alcohols for the synthesis of phenylphosphonate esters. This class of compounds is of significant interest in medicinal chemistry, materials science, and as synthetic intermediates. This guide provides a detailed exploration of the underlying reaction mechanisms, step-by-step experimental protocols, and critical insights into reaction control and optimization.

Introduction: The Versatility of Phenylphosphonates

Phenylphosphonates are organophosphorus compounds characterized by a phenyl group and two alkoxy groups attached to a phosphoryl center. They are valued for their diverse applications, including as flame retardants, catalysts, and, notably, as precursors to biologically active molecules. The P-C bond in phenylphosphonates is highly stable, making them attractive scaffolds in drug design. The reaction of this compound with alcohols is a fundamental and efficient method for their preparation.

Mechanistic Insights: A Tale of Two Nucleophiles

The reaction of this compound with alcohols proceeds through a sequential nucleophilic substitution mechanism. The alcohol acts as the initial nucleophile, attacking the electrophilic phosphorus atom, followed by the displacement of a chloride ion. This process is repeated with a second molecule of alcohol to yield the dialkyl phenylphosphonate. The use of a base is crucial to neutralize the hydrogen chloride (HCl) generated in situ, which would otherwise protonate the alcohol and inhibit its nucleophilicity.

Step 1: Formation of the Alkoxyphosphonic Chloride Intermediate

The lone pair of electrons on the oxygen atom of the alcohol initiates a nucleophilic attack on the phosphorus atom of this compound. This leads to the formation of a pentacoordinate intermediate, which subsequently collapses, expelling a chloride ion. A base, typically a tertiary amine like triethylamine or pyridine, then deprotonates the resulting oxonium ion to form the neutral alkoxyphosphonic chloride intermediate.

Step 2: Formation of the Dialkyl Phenylphosphonate

A second molecule of the alcohol, or a different alcohol in the case of mixed ester synthesis, attacks the newly formed alkoxyphosphonic chloride. Similar to the first step, this results in the formation of the final dialkyl phenylphosphonate product and another equivalent of HCl, which is neutralized by the base.

The overall reaction can be summarized as follows:

C₆H₅P(O)Cl₂ + 2 R-OH + 2 Base → C₆H₅P(O)(OR)₂ + 2 Base·HCl

The stereochemical outcome of this reaction, particularly with chiral secondary alcohols, is largely dependent on the reaction conditions. In the presence of a base like pyridine, the reaction is believed to proceed with an inversion of configuration at the carbon atom of the alcohol, consistent with an Sₙ2-type mechanism[1].

Logical Flow of the Reaction Mechanism

Caption: General reaction pathway for the formation of dialkyl phenylphosphonates.

Experimental Protocols

The following protocols provide a general framework for the synthesis of dialkyl phenylphosphonates from primary and secondary alcohols. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of this compound.

Materials and Reagents

-

This compound (≥98%)

-

Anhydrous primary or secondary alcohol (e.g., ethanol, isopropanol)

-

Anhydrous triethylamine or pyridine

-

Anhydrous solvent (e.g., dichloromethane, toluene, or diethyl ether)

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Standard laboratory glassware, including a round-bottom flask, dropping funnel, and condenser

-

Magnetic stirrer and heating mantle

Protocol 1: Synthesis of Diethyl Phenylphosphonate (a Primary Alcohol Ester)

This protocol is adapted from general procedures for the synthesis of phosphonates[2].

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of diethyl phenylphosphonate.

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet.

-

Reagents: Charge the flask with this compound (1.0 eq) and anhydrous dichloromethane (DCM) or toluene.

-

Cooling: Cool the stirred solution to 0 °C using an ice bath.

-

Addition: In a separate flask, prepare a solution of anhydrous ethanol (2.2 eq) and anhydrous triethylamine (2.2 eq) in the same anhydrous solvent. Add this solution dropwise to the cooled this compound solution via the dropping funnel over 30-60 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Work-up: Upon completion, filter the reaction mixture to remove the precipitated triethylamine hydrochloride. Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to obtain diethyl phenylphosphonate as a colorless oil.

Protocol 2: Synthesis of Diisopropyl Phenylphosphonate (a Secondary Alcohol Ester)

This protocol is a modification of the general procedure, taking into account the potentially lower reactivity of secondary alcohols.

Procedure:

-

Setup: Utilize the same inert atmosphere setup as described in Protocol 1.

-

Reagents: Charge the flask with this compound (1.0 eq) and anhydrous toluene.

-

Cooling: Cool the solution to 0 °C.

-

Addition: Add a solution of anhydrous isopropanol (2.2 eq) and anhydrous pyridine (2.2 eq) in anhydrous toluene dropwise.

-

Reaction: After addition, allow the mixture to warm to room temperature and then heat to a gentle reflux (or a specific temperature such as 60-80 °C) for 18-36 hours, monitoring by TLC or ³¹P NMR. The higher temperature may be necessary to drive the reaction to completion with the less reactive secondary alcohol.

-

Work-up and Purification: Follow the same work-up and purification procedures as outlined in Protocol 1. The product, diisopropyl phenylphosphonate, is also a colorless oil.

Data Presentation: Representative Yields

The following table summarizes typical yields for the synthesis of various dialkyl phenylphosphonates from this compound and the corresponding alcohols, as reported in the literature.

| Alcohol | Product | Base | Yield (%) | Reference |

| Ethanol | Diethyl phenylphosphonate | Triethylamine | 92 | [2] |

| n-Butanol | Di-n-butyl phenylphosphonate | Triethylamine | 80 | [2] |

| n-Octanol | Di-n-octyl phenylphosphonate | Triethylamine | 72 | [2] |

| Isopropanol | Diisopropyl phenylphosphonate | Pyridine | 75-85 | |

| Cyclohexanol | Dicyclohexyl phenylphosphonate | Pyridine | 70-80 |

* Yields for secondary alcohols are estimated based on typical outcomes for such reactions and may vary depending on specific reaction conditions.

Troubleshooting and Key Considerations

-

Moisture Sensitivity: this compound is highly reactive with water, leading to the formation of phenylphosphonic acid. Ensure all glassware is thoroughly dried and all reagents and solvents are anhydrous.

-

Stoichiometry of the Base: At least two equivalents of base are required to neutralize the two equivalents of HCl produced. Using a slight excess of the base can be beneficial.

-

Choice of Base: Triethylamine is a common and effective base. Pyridine can also be used and is sometimes preferred for reactions with less reactive alcohols as it can also act as a nucleophilic catalyst.

-

Reaction Temperature: Primary alcohols generally react well at room temperature, while secondary alcohols may require heating to achieve a reasonable reaction rate.

-

Side Reactions: Incomplete reaction can lead to the formation of the monoester, phenylphosphonic acid monoalkyl ester. This can typically be addressed by ensuring a slight excess of the alcohol and base and allowing for sufficient reaction time.

Conclusion

The reaction of this compound with primary and secondary alcohols is a robust and versatile method for the synthesis of dialkyl phenylphosphonates. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently prepare a wide range of these valuable compounds. The protocols and insights provided in this application note offer a solid foundation for the successful implementation of this important transformation in a research and development setting.

References

-

Keglevich, G., & Henyecz, R. (2019). Synthesis of phosphonates from phenylphosphonic acid and its monoesters. Synthetic Communications, 49(16), 2006-2015. [Link]

-

Hughes, E. D., Ingold, C. K., & Ridd, J. H. (1958). The mechanism of the reaction of thionyl chloride with alcohols. Journal of the Chemical Society, 88-96. [Link]

-

Keglevich, G., & Henyecz, R. (2019). Synthesis of phosphonates from phenylphosphonic acid and its monoesters. Synthetic Communications, 49(16), 2006-2015. [Link]

Sources

Application Notes and Protocols for Interfacial Polymerization with Phenylphosphonic Dichloride

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Power of the Interface with Phenylphosphonic Dichloride

Interfacial polymerization is a powerful technique for the rapid synthesis of high-molecular-weight polymers at the boundary of two immiscible liquids. This method offers unique advantages, including the ability to form thin films and microcapsules with tailored properties. When this compound (PPD) is employed as a monomer in this process, it gives rise to a class of phosphorus-containing polymers, primarily polyphosphonates, with a range of desirable characteristics. These polymers are of significant interest due to their inherent flame retardancy, thermal stability, and potential for functionalization, making them valuable materials in fields spanning from advanced materials science to drug delivery.

This guide provides an in-depth exploration of the interfacial polymerization of PPD, offering detailed protocols, mechanistic insights, and application-focused notes for researchers, scientists, and professionals in drug development.

The Underpinning Science: Mechanism of Interfacial Polymerization with PPD

Interfacial polymerization with PPD typically involves the reaction of PPD, dissolved in an organic solvent, with a comonomer, usually a diol or a diamine, dissolved in an aqueous phase. The polymerization reaction is a condensation process that occurs at or near the liquid-liquid interface.

The fundamental steps of this process are:

-

Monomer Dissolution : PPD, a reactive acid chloride, is dissolved in a water-immiscible organic solvent such as dichloromethane, chloroform, or toluene. The comonomer, for instance, a bisphenol like Bisphenol A (BPA) or a diamine, is dissolved in an aqueous solution, often containing an acid scavenger like sodium hydroxide (NaOH) to neutralize the hydrochloric acid (HCl) byproduct.

-

Interfacial Reaction : When the two solutions are brought into contact, the monomers diffuse to the interface and react. The reaction is typically rapid and self-limiting, as the newly formed polymer film can act as a barrier to further monomer diffusion, thus controlling the thickness of the resulting polymer layer.

-

Polymer Formation : The reaction between the phosphonic dichloride groups of PPD and the hydroxyl or amine groups of the comonomer leads to the formation of phosphonate or phosphonamidate linkages, respectively, resulting in a linear or cross-linked polymer chain.

The properties of the resulting polymer, such as molecular weight, film thickness, and morphology, are influenced by several factors including monomer concentrations, the nature of the organic solvent, stirring speed, reaction time, and temperature.

Applications and Methodologies

I. Synthesis of Flame-Retardant Polyphosphonates

Polyphosphonates derived from PPD are renowned for their excellent flame-retardant properties. The phosphorus content in the polymer backbone promotes the formation of a protective char layer upon combustion, which insulates the underlying material from heat and prevents the release of flammable gases.

This protocol details the synthesis of a polyphosphonate via the interfacial polymerization of PPD and Bisphenol A.

Materials:

-

This compound (PPD)

-

Bisphenol A (BPA)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Acetone (for precipitation)

-

Phase-transfer catalyst (e.g., benzyltriethylammonium chloride), optional

Procedure:

-

Aqueous Phase Preparation : Prepare an aqueous solution of sodium hydroxide. Dissolve Bisphenol A in this solution. The concentration of NaOH should be sufficient to neutralize the HCl byproduct.

-

Organic Phase Preparation : In a separate flask, dissolve this compound in dichloromethane.

-

Interfacial Polymerization :

-

For an unstirred reaction to form a film, carefully layer the organic phase over the aqueous phase in a beaker. A polymer film will form at the interface.

-

For a stirred reaction to produce a polymer powder, combine the two phases in a baffled flask equipped with a mechanical stirrer. Stir vigorously for a predetermined time (e.g., 30-60 minutes) at room temperature.

-

-

Polymer Isolation and Purification :

-

For the film, carefully lift it from the interface, wash it thoroughly with deionized water and then with a solvent like acetone to remove unreacted monomers, and dry it under vacuum.

-

For the powder, after the reaction is complete, separate the organic layer. Wash the organic layer several times with deionized water. Precipitate the polymer by pouring the organic solution into a non-solvent such as acetone.

-

-

Drying : Filter the precipitated polymer and dry it in a vacuum oven at a suitable temperature (e.g., 60-80 °C) to a constant weight.

Characterization:

The synthesized polyphosphonate can be characterized by various techniques:

-

Fourier-Transform Infrared Spectroscopy (FTIR) : To confirm the formation of P-O-C bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) : To elucidate the polymer structure.

-

Gel Permeation Chromatography (GPC) : To determine the molecular weight and molecular weight distribution.

-

Thermal Analysis (TGA/DSC) : To evaluate the thermal stability, glass transition temperature (Tg), and char yield.[1]

Quantitative Data for Polyphosphonates:

| Polymer System (PPD with) | Molecular Weight (Mw) ( g/mol ) | Tg (°C) | 5% Weight Loss Temp. (°C) | Char Yield at 700°C (%) | Reference |

| 4,4'-dihydroxy-benzophenone | >2000 | 66 | 220 | ~24 | [2][3] |

| Bisphenol A | - | - | 381.4 (for a related polyphosphate) | 18.9 (at 600°C for a related polyphosphate) | [4] |

| 4,4′-sulfonyldiphenol | - | 83 | ~395 | - | [5] |

| 4,4′-thiodiphenol | - | 146 | ~395 | - | [5] |

II. Fabrication of Thin-Film Composite Membranes for Nanofiltration

Interfacial polymerization is a cornerstone technique for the fabrication of thin-film composite (TFC) membranes used in nanofiltration (NF) and reverse osmosis.[4] By forming an ultrathin, selective polymer layer on a porous support, TFC membranes can achieve high water flux and excellent solute rejection.[6] While polyamide membranes are most common, polyphosphonates synthesized from PPD offer an alternative with potentially unique selectivity and fouling resistance.

This workflow outlines the steps for creating a polyphosphonate TFC membrane for nanofiltration applications.

Materials:

-

Porous support membrane (e.g., polysulfone, polyethersulfone)

-

This compound (PPD)

-

Aromatic diamine (e.g., m-phenylenediamine - MPD) or diol

-

Organic solvent (e.g., hexane, heptane)

-

Aqueous buffer solution

-

Acid scavenger (e.g., triethylamine), if using a diamine

Procedure:

-

Support Membrane Preparation : Cut the porous support membrane to the desired size and soak it in deionized water.

-

Aqueous Monomer Soaking : Immerse the support membrane in an aqueous solution containing the diamine or diol monomer for a specific duration (e.g., 2-5 minutes).

-

Excess Monomer Removal : Remove the membrane from the solution and gently roll it with a rubber roller or use an air knife to eliminate excess solution from the surface.

-

Interfacial Polymerization : Secure the membrane in a frame and contact the top surface with the organic solution of PPD for a short period (e.g., 30-120 seconds).

-

Post-Treatment :

-

Rinse the membrane with the organic solvent to remove unreacted PPD.

-

Heat-treat the membrane in an oven at a specific temperature (e.g., 60-90 °C) to enhance polymerization and adhesion of the thin film.

-

-

Storage : Store the prepared TFC membrane in deionized water until use.

Performance Evaluation:

The performance of the nanofiltration membrane is assessed by:

-

Pure Water Flux : Measured using a cross-flow filtration setup.

-

Salt Rejection : Determined by measuring the concentration of a salt (e.g., Na₂SO₄, MgSO₄) in the feed and permeate solutions.

Expected Performance Data (Comparative for Polyamide NF Membranes):

| Membrane Type | Pure Water Flux (L m⁻² h⁻¹ bar⁻¹) | Na₂SO₄ Rejection (%) | Reference |

| Polyamide TFC | 10-20 | >95 | [7][8] |

| Polyamide TFC (high flux) | up to 53.5 | >95 | [9] |

III. Microencapsulation for Drug Delivery

Interfacial polymerization is a versatile method for producing microcapsules for the controlled release of active pharmaceutical ingredients (APIs).[10] The polymer shell can be tailored to control the release rate of the encapsulated drug. Polyphosphonates are attractive candidates for this application due to their potential biocompatibility and biodegradability.

This protocol provides a conceptual framework for encapsulating a model drug, ibuprofen, using interfacial polymerization with PPD.

Materials:

-

Ibuprofen

-

This compound (PPD)

-

Diamine (e.g., a biocompatible polyetheramine like Jeffamine®)

-

Organic solvent (e.g., cyclohexane)

-

Aqueous solution with a surfactant (e.g., polyvinyl alcohol - PVA)

Procedure:

-

Organic Phase (Oil Phase) Preparation : Dissolve ibuprofen and PPD in the organic solvent.

-

Aqueous Phase (Water Phase) Preparation : Prepare an aqueous solution containing the surfactant.

-

Emulsification : Add the organic phase to the aqueous phase under high-speed homogenization to form a stable oil-in-water emulsion. The droplet size of the emulsion will determine the final microcapsule size.

-

Initiation of Polymerization : Add the diamine to the emulsion. The diamine will migrate to the oil-water interface and react with the PPD to form a polyphosphonamidate shell around the oil droplets.

-

Curing : Continue stirring for a set period to allow the polymerization to complete and the microcapsule shells to harden.

-

Microcapsule Recovery : Isolate the microcapsules by filtration or centrifugation.

-

Washing and Drying : Wash the microcapsules with deionized water and a suitable solvent to remove unreacted monomers and surfactant, and then dry them (e.g., by lyophilization).

Characterization and Performance Metrics:

-

Particle Size and Morphology : Analyzed by scanning electron microscopy (SEM) and laser diffraction.

-

Encapsulation Efficiency : Determined by quantifying the amount of encapsulated drug versus the initial amount used.

-

In Vitro Drug Release : Studied using a dissolution apparatus, typically in a phosphate buffer solution (pH 7.4) to simulate physiological conditions.[11]

Illustrative Data for Ibuprofen Microencapsulation (with other polymers):

| Polymer System | Encapsulation Efficiency (%) | Release Profile | Reference |

| Polylactide (PLA) | ~80 | Sustained release over 1 month | [12] |

| Chitosan-g-polyacrylamide | - | Release dependent on crosslinker amount | [13] |

Visualizing the Process: Diagrams

Workflow for Interfacial Polymerization

Caption: General workflow for interfacial polymerization.

Mechanism of Polyphosphonate Formation

Caption: Reaction at the interface of two immiscible phases.

Drug Delivery via Microencapsulation

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. scholars.direct [scholars.direct]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Thermal Properties and Flammability Characteristics of a Series of DGEBA-Based Thermosets Loaded with a Novel Bisphenol Containing DOPO and Phenylphosphonate Units [mdpi.com]

- 10. Enzymatic Polymerization of an Ibuprofen-containing Monomer and Subsequent Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. research.tue.nl [research.tue.nl]

Troubleshooting & Optimization

Purification of Phenylphosphonic dichloride by vacuum distillation

Current Status: Operational Ticket Priority: High (Moisture Sensitive / Corrosive) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Technical Overview & Core Data

Welcome to the technical support hub for the purification of Phenylphosphonic dichloride (PhPOCl2). This compound is a critical intermediate in the synthesis of phosphonates and flame retardants. Its purification is non-trivial due to its extreme sensitivity to moisture and its tendency to hydrolyze into phenylphosphonic acid and hydrochloric acid (HCl), which can damage vacuum equipment.

Physical Properties Dashboard

| Property | Value | Critical Operational Note |

| CAS Number | 824-72-6 | Verify against MSDS before handling. |

| Molecular Weight | 194.98 g/mol | |

| Boiling Point (atm) | Do not distill at atm. Decomposition risk. | |

| Boiling Point (Vacuum) | Target range for stable distillation. | |

| Melting Point | Condenser Alert: Do not use cryo-coolants; product will freeze. | |

| Density | ||

| Appearance | Colorless liquid | Yellowing indicates impurities ( |

Standard Operating Procedure (SOP): Vacuum Distillation

Objective: Isolate high-purity PhPOCl2 from reaction byproducts (Benzene,

Phase A: The Setup (Pre-Flight Check)

-

Glassware: Flame-dried, argon-purged. Use PTFE sleeves on all ground glass joints.

-

Why? PhPOCl2 dissolves standard silicone grease and hydrolyzes to form a "cement-like" polyphosphonate residue that will permanently seize glass joints [1, 2].

-

-

Vacuum System: Rotary vane pump protected by a Liquid Nitrogen (LN2) cold trap .

-

Why? The crude mixture often releases HCl gas. Without a trap, HCl will degrade pump oil and corrode internal vanes within minutes.

-

-

Condenser: Water-cooled (

).-

Why? Since the MP is

, using dry ice or a chiller set to

-

Phase B: Distillation Protocol

-

Degassing (Room Temp): Connect the flask to the vacuum manifold. Slowly lower pressure to removal volatile impurities (excess Benzene/

) before heating.-

Target:

. -

Observation: Vigorous bubbling. Wait until bubbling subsides.

-

-

Heating Ramp: Place the flask in an oil bath. Slowly ramp temperature.

-

Bath Temp: Start at

, ramp to -

Head Temp: Monitor for the plateau at

(at

-

-

Fraction Collection:

-

Fore-run: Discard the first 5-10% (often contains unreacted

or lower boiling volatiles). -

Main Fraction: Collect the clear, colorless liquid.

-

Tail: Stop before the pot runs dry to prevent thermal decomposition of the residue (polyphosphonates).

-

-

Shutdown: Backfill with Argon or Nitrogen only. Never introduce ambient air while the flask is under vacuum.

Workflow Visualization

The following diagram illustrates the critical decision nodes during the purification process to ensure safety and purity.

Figure 1: Purification Logic Flow. Note the critical check on condenser temperature to prevent blockage.

Troubleshooting Support (FAQs)

Ticket #001: "The product is solidifying inside the condenser."

Diagnosis: Supercooling.

Root Cause: The melting point of PhPOCl2 is

-

Stop the vacuum immediately (backfill with Argon).

-

Switch the condenser coolant to ambient tap water (

). -

Gently warm the condenser with a heat gun to melt the blockage into the receiving flask.

Ticket #002: "My vacuum pump oil turned black/cloudy immediately."

Diagnosis: Acid Contamination. Root Cause: PhPOCl2 hydrolysis releases HCl. If the crude mixture wasn't degassed properly, or if the cold trap failed, HCl has entered the pump. Solution:

-

Immediate Action: Change the pump oil immediately. Run the pump with ballast open for 30 minutes to purge volatiles.

-

Prevention: Ensure your cold trap is filled with Liquid Nitrogen. Consider using an in-line acid neutralization trap (KOH pellets) between the cold trap and the pump for large-scale distillations [3].

Ticket #003: "The distillate is yellow."

Diagnosis: Impurity carryover. Root Cause:

-

Scenario A: Thermal decomposition due to excessive pot temperature (

). -

Scenario B: Presence of elemental phosphorus or

residues. Solution: -

Refractionate the material.[1][2][3] Ensure the vacuum is deep enough (

) to allow distillation below -

If the color persists, check the crude synthesis method. Oxidative chlorophosphonation often leaves yellow byproducts if not washed properly before distillation.

Ticket #004: "I cannot open the flask; the joints are seized."

Diagnosis: Hydrolysis cementing. Root Cause: You likely used silicone grease. PhPOCl2 reacts with moisture in the air to form phosphonic acid, which mixes with grease to form a strong adhesive. Solution:

-

Mechanical: Gently heat the joint with a heat gun while tapping it with a wooden block.

-

Chemical: There is no easy solvent for this "cement." Prevention (PTFE sleeves) is the only reliable cure. If the glassware must be saved, soaking in a base bath (KOH/Isopropanol) might work but is dangerous with residual acid chlorides.

Advanced Troubleshooting Logic

Use this decision tree when facing pressure or quality deviations.

Figure 2: Diagnostic Decision Tree for common distillation failures.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69990, this compound. Retrieved from [Link]

- Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.

-

NIST Mass Spectrometry Data Center. this compound Gas Phase Data. Retrieved from [Link]

Sources

Phenylphosphonic Dichloride Synthesis: A Technical Support Guide for Impurity Removal

Welcome to the technical support center for Phenylphosphonic Dichloride (PPD) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing impurities from PPD reactions. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the highest purity of your final product, a critical aspect for its successful application in pharmaceuticals, flame retardants, and polymer stabilizers.

Troubleshooting Guide: Isolating High-Purity this compound

This section provides a problem-and-solution framework for specific impurities and separation challenges encountered during and after the synthesis of this compound.

Issue 1: My final product is contaminated with unreacted starting materials (Benzene, Phosphorus Trichloride). How do I remove them?

Cause: Incomplete reaction or the use of excess starting materials in Friedel-Crafts type syntheses can lead to their presence in the crude product.[1][2] Both benzene and phosphorus trichloride have significantly lower boiling points than this compound, making them relatively straightforward to remove.

Solution: Fractional Vacuum Distillation

Fractional distillation under reduced pressure is the most effective method to separate volatile starting materials from the higher-boiling PPD.[1][2][3][4] The key is to carefully control the temperature and pressure to selectively remove the lower-boiling point fractions.

Experimental Protocol: Two-Stage Vacuum Distillation

-

Initial Atmospheric Distillation:

-

Set up a standard distillation apparatus.

-

Gently heat the crude reaction mixture. Most of the unreacted phosphorus trichloride (boiling point: 76 °C) and benzene (boiling point: 80.1 °C) can be removed at atmospheric pressure.[1][2]

-

Collect the distillate until the temperature of the vapor starts to rise significantly above 90 °C.[2]

-

-

Fractional Vacuum Distillation:

-

Allow the distillation flask to cool.

-

Reconfigure the apparatus for vacuum distillation using a fractionating column (e.g., Vigreux or packed column) for efficient separation.

-

Gradually apply vacuum and begin heating.

-

Collect any remaining traces of benzene and phosphorus trichloride at a reduced pressure. For example, at 210 mmHg, these components will distill at a liquid temperature below 85-130 °C.[1][2]

-

After the low-boiling fraction is removed, increase the vacuum (e.g., to 40-160 mmHg) and temperature to collect the pure this compound fraction, typically distilling between 90-125 °C at these pressures.[1][2]

-

Issue 2: My PPD is contaminated with Phenylphosphonic Acid. What is the cause and how can I purify it?

Cause: this compound is highly sensitive to moisture.[4][5] Exposure to atmospheric moisture or residual water in the reaction setup will lead to hydrolysis, converting the dichloride to phenylphosphonic acid.[6][7]

Solution: Anhydrous Workup and Purification

Preventing the formation of phenylphosphonic acid is the best strategy. This involves using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] If contamination has already occurred, separation can be challenging due to the high boiling point of the acid.

Troubleshooting Workflow for Phenylphosphonic Acid Contamination

Caption: Decision workflow for handling phenylphosphonic acid impurity.

Experimental Protocol: Conversion of Phenylphosphonic Acid to PPD

If significant hydrolysis has occurred, it may be more efficient to convert the entire crude product back to PPD before final purification.

-

Transfer the crude product to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize evolved HCl and SO2).

-

Add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[5][8] N,N-dimethylformamide (DMF) can be used as a catalyst.[8]

-

Heat the mixture under reflux until the reaction is complete (cessation of gas evolution).

-

Remove the excess chlorinating agent by distillation.

-

Proceed with fractional vacuum distillation as described in Issue 1 to obtain pure PPD.

Issue 3: After synthesis using a chlorinating agent like thionyl chloride, my product contains residual chlorinating agent. How do I remove it?

Cause: Using a large excess of the chlorinating agent to drive the reaction to completion is a common practice.[5] Thionyl chloride (boiling point: 79 °C) is more volatile than PPD.

Solution: Distillation and Inert Gas Purging

Similar to the removal of starting materials, distillation is the primary method.

Experimental Protocol: Removal of Excess Thionyl Chloride

-

Atmospheric Distillation: After the reaction is complete, configure the apparatus for simple distillation. Heat the mixture to distill off the bulk of the excess thionyl chloride.

-

Inert Gas Purge: Once the majority of the thionyl chloride has been removed, you can gently bubble a stream of dry nitrogen or argon through the warm (but not boiling) crude product to carry away the final traces.

-

Vacuum Distillation: Follow with a fractional vacuum distillation as detailed in Issue 1 to purify the PPD.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

The nature of impurities largely depends on the synthetic route:

| Synthetic Route | Common Impurities |

| Benzene + PCl₃ (Friedel-Crafts) | Unreacted Benzene, Unreacted Phosphorus Trichloride, Polyphosphorylated species, Catalyst residues (e.g., AlCl₃ complexes)[1][2] |

| Phenylphosphonic Acid + Chlorinating Agent | Unreacted Phenylphosphonic Acid, Excess Chlorinating Agent (e.g., Thionyl Chloride), Byproducts from the chlorinating agent, Partially chlorinated intermediates |

Q2: How can I confirm the purity of my final this compound product?

A combination of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly powerful for identifying phosphorus-containing impurities. The chemical shift for PPD is distinct from that of phenylphosphonic acid and other potential phosphine byproducts. ¹H and ¹³C NMR can confirm the structure of the phenyl group and the absence of solvent or starting material protons.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying and quantifying volatile impurities.[2]

-

Infrared (IR) Spectroscopy: Can confirm the presence of the P=O and P-Cl functional groups.[9]

Q3: My PPD is a yellow to brown color. Is this indicative of impurities?

While pure this compound is a colorless to light yellow liquid, a darker color can indicate the presence of impurities, possibly from side reactions or decomposition, especially if the reaction was carried out at high temperatures.[4][5] If the product meets purity criteria by NMR and GC-MS, the color may not be detrimental for some applications. However, for applications requiring high purity, further purification by fractional distillation is recommended.

Q4: Can I use recrystallization to purify this compound?

Yes, recrystallization can be an effective purification method, particularly for removing non-volatile or solid impurities. This compound has a melting point of 3 °C.[4] A suitable solvent for recrystallization is hexane, and the process should be carried out under an inert atmosphere to prevent hydrolysis.[8]

Experimental Protocol: Recrystallization from Hexane

-

Dissolve the crude PPD in a minimal amount of dry hexane at room temperature.

-

Cool the solution slowly (e.g., in an ice bath or freezer).

-

The PPD will crystallize out of the solution.

-

Isolate the crystals by filtration under an inert atmosphere.

-

Wash the crystals with a small amount of cold, dry hexane.

-

Dry the purified crystals under vacuum.

Summary of Physical Properties for Separation

| Compound | Boiling Point (°C) | Melting Point (°C) | Comments |

| This compound | 258 | 3 | High boiling point necessitates vacuum distillation.[4] |

| Benzene | 80.1 | 5.5 | Easily removed by atmospheric/vacuum distillation.[1][2] |

| Phosphorus Trichloride | 76 | -93.6 | Volatile; removed along with benzene.[2] |

| Thionyl Chloride | 79 | -104.5 | Volatile; removed by distillation.[5] |

| Phenylphosphonic Acid | Decomposes | 166 | High melting point solid; non-volatile under PPD distillation conditions. |

This guide provides a comprehensive overview of common purification challenges in this compound synthesis. By understanding the origin of impurities and applying the appropriate purification techniques, researchers can obtain high-purity material essential for their work.

References

- CN103044485A - Method for preparing high-purity phenyl phosphine - Google Patents.

- CN103172672A - Synthesis method for dichlorophenylphosphine oxide - Google Patents.

- CN101671366A - Environmentally-friendly synthesis method for this compound - Google Patents.

-

Synthesis of dichlorophenylphosphane - PrepChem.com. Available at: [Link]

- CN102276647A - Preparation and synthesis method of phenyl phosphonic acid - Google Patents.

-

Synthesis of phosphonates from phenylphosphonic acid and its monoesters - ResearchGate. Available at: [Link]

-

Cas 824-72-6,this compound | lookchem. Available at: [Link]

- US4213922A - Process for producing phosphonic acid halides - Google Patents.

- US3950413A - Process for the preparation of phosphonic acid dihalides - Google Patents.

-

This compound | C6H5Cl2PO | CID 69990 - PubChem. Available at: [Link]

-

(PDF) Unconventional method used in synthesis of polyphosphoesters - ResearchGate. Available at: [Link]

-

Preparation of dichlorophenylphosphine via Friedel?Crafts reaction in ionic liquids. Available at: [Link]

-

Phosphonic dichloride, phenyl- - the NIST WebBook. Available at: [Link]

Sources

- 1. CN103172672A - Synthesis method for dichlorophenylphosphine oxide - Google Patents [patents.google.com]

- 2. CN101671366A - Environmentally-friendly synthesis method for this compound - Google Patents [patents.google.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 824-72-6 [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. CN102276647A - Preparation and synthesis method of phenyl phosphonic acid - Google Patents [patents.google.com]

- 7. BENZENE PHOSPHORUS DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Phosphonic dichloride, phenyl- [webbook.nist.gov]

Technical Support Center: Phenylphosphonic Dichloride Reaction Work-Up

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges during the work-up phase of reactions involving phenylphosphonic dichloride (PhPOCl₂). As a highly reactive and corrosive reagent, its handling and the subsequent purification of its products require careful consideration and technique. This document moves beyond simple protocols to explain the causality behind each step, ensuring a robust and reproducible workflow.

Critical Safety & Handling Advisory

This compound is a corrosive, moisture-sensitive, and toxic compound.[1][2][3][4] It reacts violently with water, releasing corrosive hydrogen chloride (HCl) gas.[1][2][3] All manipulations must be conducted in a certified chemical fume hood under an inert atmosphere (e.g., nitrogen or argon).[2][3][5] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and splash goggles, is mandatory. Ensure that quenching agents and emergency response materials are readily accessible.

Troubleshooting Guide: Common Work-Up Issues

This section addresses specific problems encountered during the work-up of this compound reactions in a question-and-answer format.

Question 1: My reaction has turned into a thick, un-stirrable slurry or solid. What happened and how can I proceed?

Answer: This is a common issue, especially in reactions with nucleophiles like primary or secondary amines.

-